molecular formula C16H12BrNO4S B5174325 Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate

Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate

Cat. No.: B5174325
M. Wt: 394.2 g/mol
InChI Key: QINHMZQXLXBAAZ-UHFFFAOYSA-N
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Description

Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate is a chemical compound with the molecular formula C16H12BrNO4S and a molecular weight of 394.24 g/mol . It belongs to the quinoline family, a class of heterocyclic compounds recognized as diverse therapeutic agents with a wide spectrum of biological activities . The structure incorporates an 8-hydroxyquinoline scaffold, which is a known monoprotic bidentate chelating agent, and a brominated methoxybenzenesulfonate group . This molecular architecture suggests potential as a versatile synthetic intermediate or building block in medicinal chemistry. Researchers can utilize this compound in the design and synthesis of novel molecules for pharmaceutical development. Quinoline derivatives are extensively investigated for various biological activities, including antimalarial, anticancer, and antibacterial applications . The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4S/c1-21-13-8-7-12(17)10-15(13)23(19,20)22-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINHMZQXLXBAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate typically involves the bromination of 8-methoxyquinoline followed by sulfonation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid . The sulfonation step involves the reaction of the brominated product with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction Reactions: The quinoline moiety can undergo reduction to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

    Substitution: Formation of quinolin-8-yl 5-azido-2-methoxybenzenesulfonate or quinolin-8-yl 5-thiocyanato-2-methoxybenzenesulfonate.

    Oxidation: Formation of quinolin-8-yl 5-bromo-2-hydroxybenzenesulfonate or quinolin-8-yl 5-bromo-2-formylbenzenesulfonate.

    Reduction: Formation of dihydrothis compound.

Scientific Research Applications

Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate has several scientific research applications:

Biological Activity

Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate is a compound belonging to the quinoline derivatives, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications in medicine and research.

Chemical Structure and Properties

This compound has a molecular weight of 378.2 g/mol, with specific structural features that contribute to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study highlighted that quinoline derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been reported that quinoline derivatives can induce apoptosis in cancer cells, leading to reduced cell viability. In vitro studies have shown that these compounds can significantly inhibit the proliferation of cancer cell lines while exhibiting lower toxicity towards normal cells .

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.2Inhibition of proliferation
MCF-7 (Breast Cancer)12.7Induction of apoptosis
GES-1 (Normal Cells)>50Minimal toxicity

The mechanisms through which this compound exerts its biological effects involve various pathways:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can cause G1 phase arrest in cancer cells, preventing further proliferation.
  • Inhibition of Key Enzymes : Quinoline derivatives may inhibit enzymes involved in cancer cell survival and proliferation, such as topoisomerases and kinases .

Case Studies

Several case studies have explored the efficacy of quinoline derivatives in treating cancer:

  • Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
  • Breast Cancer Research : Another investigation focused on MCF-7 breast cancer cells, demonstrating that treatment with this compound led to increased apoptosis markers and decreased levels of anti-apoptotic proteins .

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups (electron-donating) may improve solubility but reduce metabolic stability .
  • Metal Complexation: The Cd(II) complex in exhibits superior antimicrobial activity compared to non-metallated analogs, suggesting that metal coordination significantly amplifies bioactivity .

Antimicrobial Activity

  • N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cd(II): Demonstrates MIC values of 2–4 µg/mL against Staphylococcus aureus and Candida albicans, outperforming free sulfonamide ligands .

Physicochemical Properties

  • Lipophilicity (XLogP3) : The target compound’s estimated XLogP3 of ~3.8 (comparable to 4-iodo and 2-methyl-5-nitro analogs) indicates moderate lipophilicity, suitable for balancing membrane permeability and aqueous solubility .
  • Molecular Weight : At ~393 g/mol, the compound falls within the acceptable range for drug-like molecules (typically <500 g/mol), though sulfonate esters may face challenges in oral bioavailability due to hydrolysis susceptibility .

Q & A

Basic: What are the primary synthetic routes for Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate, and how do reaction conditions influence product purity?

Answer:
The synthesis typically involves sulfonylation of quinolin-8-ol with 5-bromo-2-methoxybenzenesulfonyl chloride. Key steps include:

  • Nucleophilic substitution : The hydroxyl group of quinolin-8-ol reacts with the sulfonyl chloride under anhydrous conditions.
  • Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride).
  • Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
  • Purification : Column chromatography or recrystallization removes unreacted starting materials .
    Product purity is highly sensitive to stoichiometric ratios and moisture exclusion. Excess sulfonyl chloride improves yield but requires careful quenching .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms sulfonate linkage .
  • Mass spectrometry : High-resolution MS validates molecular weight (C₁₆H₁₁BrNO₄S; [M+H]⁺ = 392.97) .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain in the sulfonate group .
  • IR spectroscopy : Confirms sulfonate S=O stretches (~1350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR and crystallographic data during structural elucidation?

Answer:

  • Dynamic vs. static disorder : Use SHELXH (SHELX suite) to model rotational flexibility in the methoxy group, which may cause split peaks in XRD .
  • Paramagnetic impurities : For NMR, employ deuterated solvents and gradient-shifted COSY to suppress artifacts.
  • Twinning analysis : In XRD, test for merohedral twinning using PLATON if unit cell metrics suggest symmetry mismatches .
  • 2D NMR (HSQC/HMBC) : Correlates quaternary carbons with protons to resolve overlapping signals in aromatic regions .

Advanced: What strategies optimize regioselectivity in the sulfonation of quinolin-8-ol derivatives?

Answer:

  • Directing groups : The electron-rich quinoline nitrogen directs sulfonyl chloride attack to the 8-position. Steric hindrance from adjacent substituents (e.g., bromine) may necessitate bulky bases (e.g., DMAP) to enhance reactivity .
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, improving regioselectivity by 15–20% .
  • Catalytic additives : Pyridine scavenges HCl, preventing protonation of the quinoline nitrogen and maintaining nucleophilicity .

Basic: What are the common degradation pathways of this compound under acidic or basic conditions?

Answer:

  • Acidic hydrolysis : The sulfonate ester cleaves to yield 5-bromo-2-methoxybenzenesulfonic acid and quinolin-8-ol. Prolonged exposure (>24h, pH <2) degrades the quinoline ring .
  • Basic conditions (pH >10) : Nucleophilic attack at the sulfonate ester leads to substitution products (e.g., with hydroxide or amines). Methoxy groups may demethylate under strong bases (e.g., NaOH/EtOH) .
    Stability studies recommend storage at –20°C in anhydrous DMSO to prevent hydrolysis .

Advanced: How does the bromine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Answer:

  • Electron-withdrawing effect : Bromine reduces electron density on the benzene ring, directing electrophilic attacks to the methoxy-substituted position.
  • Suzuki-Miyaura coupling : The bromine serves as a leaving group for palladium-catalyzed coupling with aryl boronic acids. Optimize with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C .
  • Side reactions : Competing debromination occurs with strong reducing agents (e.g., Zn/HCl), requiring careful monitoring via TLC .

Basic: What computational methods are effective for predicting the reactivity and binding modes of this compound?

Answer:

  • DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock Vina) : Simulates interactions with biological targets (e.g., kinases) using the sulfonate group as a hydrogen-bond acceptor .
  • MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100-ns trajectories, identifying key residues for mutagenesis studies .

Advanced: How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor sulfonyl chloride consumption in real time .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature (40–60°C), stirring rate (300–500 rpm), and solvent ratios .
  • Quality control : Implement HPLC-PDA (C18 column, 0.1% TFA in H₂O/MeCN) with a retention time of 8.2 min to ensure >98% purity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential HCl release during synthesis .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal. Collect organic waste for incineration .

Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

Answer:
While the compound lacks chiral centers, impurities from racemic starting materials (e.g., quinolin-8-ol derivatives) require:

  • Chiral HPLC : Use a Chiralpak IC column (hexane/iPrOH = 90:10) to detect <0.5% enantiomeric impurities .
  • Crystallization-induced asymmetric transformation : Add chiral auxiliaries (e.g., tartaric acid) to resolve diastereomeric salts during purification .

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